molecular formula C11H22O2 B1606277 2-Propyloctanoic acid CAS No. 31080-41-8

2-Propyloctanoic acid

Cat. No.: B1606277
CAS No.: 31080-41-8
M. Wt: 186.29 g/mol
InChI Key: YCYMCMYLORLIJX-UHFFFAOYSA-N
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Description

2-Propyloctanoic acid is an organic compound with the molecular formula C11H22O2. It is a medium-chain fatty acid that features a propyl group attached to the second carbon of an octanoic acid chain. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and stroke .

Chemical Reactions Analysis

Types of Reactions: 2-Propyloctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the reduction of (2S)-2-(2-propynyl)octanoic acid is (2R)-2-propyloctanoic acid, which is optically active and has significant pharmaceutical applications .

Scientific Research Applications

2-Propyloctanoic acid has been extensively studied for its potential therapeutic benefits. Some of its notable applications include:

Comparison with Similar Compounds

  • 2-Propylpentanoic acid
  • 2-Butylhexanoic acid
  • 4-Ethyloctanoic acid
  • 2-Octyldecanoic acid

Comparison: 2-Propyloctanoic acid is unique due to its specific structure and the presence of a propyl group on the second carbon of the octanoic acid chain. This structural feature contributes to its distinct pharmacological properties, particularly its neuroprotective effects. Compared to similar compounds, this compound has shown higher efficacy in modulating astrocyte activity and reducing neuroinflammation .

Properties

IUPAC Name

2-propyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339025
Record name 2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31080-41-8
Record name 2-Propyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31080-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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